Fmoc-Sieber-PS resin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Sieber-PS resin is a widely used solid support in the field of solid-phase peptide synthesis. This resin is functionalized with the Sieber amide linker, which is acid-labile, allowing for the synthesis of peptide amides. The Fmoc group serves as the N-terminal protecting group, facilitating the stepwise assembly of peptides on the resin. This resin is particularly valued for its ability to produce protected peptide fragments, which are essential in fragment condensation strategies for synthesizing long peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Sieber-PS resin involves several key steps:

Functionalization of Polystyrene Resin: The polystyrene resin is first functionalized with the Sieber amide linker. This involves the attachment of the Sieber linker to the polystyrene backbone through a series of chemical reactions.

Fmoc Protection: The Fmoc group is then introduced to protect the N-terminal amine group. This is typically achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).

Loading of Amino Acids: The first Fmoc-protected amino acid is anchored onto the resin through its carboxyl group, forming a stable amide bond

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure reproducibility and efficiency. The resin is typically produced in batch processes, with stringent quality control measures to ensure consistency and purity .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Sieber-PS resin primarily undergoes the following types of reactions:

Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the free amine group for subsequent coupling reactions.

Coupling Reactions: The free amine group on the resin reacts with activated amino acids to form peptide bonds.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling Reagents: HBTU, HATU, and DIC (diisopropylcarbodiimide) are frequently employed.

Major Products

The major products formed from these reactions are peptide amides, which can be further purified and characterized for various applications .

Aplicaciones Científicas De Investigación

Key Applications in Scientific Research

- Peptide Synthesis:

-

Biological Studies:

- Peptides synthesized using this resin are employed in various biological studies, including:

- Medicinal Chemistry:

- Nanotechnology and Material Science:

Comparative Analysis of Resin Performance

| Resin Type | Linker Type | Cleavage Conditions | Loading Capacity (mmol/g) | Applications |

|---|---|---|---|---|

| This compound | Sieber Amide | 1% TFA in DCM | 0.61 | Peptide amides, biological studies |

| Rink Amide Resin | Rink Amide | 10% TFA in DCM | 0.74 | Peptide acids |

| Wang Resin | Wang | 20% TFA in DCM | 0.39 | Peptide acids |

| PAL Resin | PAL | 95% TFA + scavengers | Variable | Peptide amides |

Case Studies

Case Study 1: Synthesis of Photoswitchable Probes

In a study published by PMC, researchers synthesized photoswitchable probes of oxytocin and vasopressin using this compound. The peptides were synthesized manually via SPPS, demonstrating the efficiency of the resin in creating complex structures with high purity .

Case Study 2: Green Solid-Phase Peptide Synthesis

A study highlighted the use of this compound in green solid-phase peptide synthesis (GSPPS). The researchers identified pyrrolidine as an efficient base for Fmoc removal, enhancing the environmental sustainability of peptide synthesis processes while maintaining high yields .

Case Study 3: Modification for Enhanced Functionality

Research demonstrated modifications to this compound to facilitate the synthesis of glycosylated peptides. This modification allowed for efficient incorporation of sterically hindered building blocks without compromising yield or purity, showcasing the adaptability of the resin for specialized applications .

Mecanismo De Acción

The mechanism of action of Fmoc-Sieber-PS resin in peptide synthesis involves several key steps:

Anchoring of Amino Acids: The first Fmoc-protected amino acid is anchored onto the resin through its carboxyl group, forming a stable amide bond.

Fmoc Deprotection: The Fmoc group is removed using a base, exposing the free amine group for subsequent coupling reactions.

Coupling Reactions: The free amine group reacts with activated amino acids to form peptide bonds, with the process repeated until the desired peptide sequence is obtained.

Comparación Con Compuestos Similares

Similar Compounds

Rink Amide Resin: Used for the synthesis of peptide amides, similar to Fmoc-Sieber-PS resin, but with a different linker.

Wang Resin: Used for the synthesis of peptide acids, with a different cleavage mechanism.

PAL Resin: Another resin used for peptide amide synthesis, with a different linker and cleavage conditions.

Uniqueness

This compound is unique due to its acid-labile Sieber amide linker, which allows for mild cleavage conditions. This makes it particularly suitable for synthesizing protected peptide fragments and long peptides through fragment condensation strategies .

Actividad Biológica

Fmoc-Sieber-PS resin is a specialized solid support used in solid-phase peptide synthesis (SPPS). Its unique properties, including the Sieber amide linker and the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, enable efficient synthesis of peptide amides. This article explores the biological activity associated with this compound, highlighting its applications in peptide synthesis, the impact on biological systems, and relevant research findings.

Properties of this compound

This compound is characterized by:

- Functionalization : It features the Sieber amide linker, which is acid-labile and allows for the synthesis of peptide amides.

- Protection Strategy : The Fmoc group protects the N-terminal amine, facilitating stepwise peptide assembly.

- Cleavage Conditions : Peptides can be cleaved from the resin using mild conditions (e.g., 1% TFA in DCM), making it suitable for sensitive compounds .

Biological Activity and Applications

The biological activity of peptides synthesized using this compound is significant across various fields:

- Peptide Synthesis : The resin is extensively used for synthesizing peptides that serve as:

- Therapeutic Potential : Peptides synthesized from this resin are being explored for therapeutic applications, including:

- Fragment Condensation Strategies : The ability to produce protected peptide fragments facilitates the assembly of larger peptides, which are often more biologically active than their smaller counterparts .

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

Case Study 1: Photophysical Characterization

A study explored photophysical properties of peptides synthesized on this compound. The results indicated:

- High fatigue resistance during switching between isomers.

- Thermal half-lives ranging from 12 hours to 54 days at 25 °C, demonstrating stability under physiological conditions .

Case Study 2: Greener Cleavage Methods

Research investigated alternative solvents for cleaving peptides from Sieber amide resin. Key findings included:

- Use of greener solvents like toluene resulted in comparable yields to traditional methods (66.3% cleavage yield with DCM).

- Optimization of cleavage conditions improved efficiency and reduced environmental impact .

Data Tables

| Study | Peptide Sequence | Cleavage Yield (%) | Biological Activity |

|---|---|---|---|

| Study 1 | Fmoc-Y(tBu)GFGL-NH2 | 66.3 | Cell signaling |

| Study 2 | Fmoc-Ala-Phe-Phe-Ala | 54 | Cancer treatment |

Propiedades

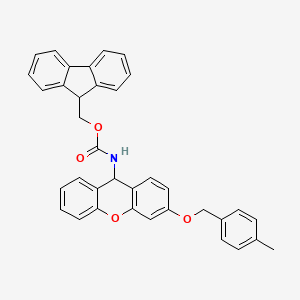

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBIXSNGAYLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.